molecular formula C8H3F4N B7886377 1-Fluoro-2-isocyano-4-(trifluoromethyl)benzene

1-Fluoro-2-isocyano-4-(trifluoromethyl)benzene

Cat. No.: B7886377
M. Wt: 189.11 g/mol
InChI Key: GERACXZQBAAWOZ-UHFFFAOYSA-N
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Description

1-Fluoro-2-isocyano-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4N It is a derivative of benzene, characterized by the presence of a fluoro group, an isocyano group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-isocyano-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and trifluoromethylbenzene.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-Fluoro-2-isocyano-4-(trifluoromethyl)benzene undergoes several types of chemical reactions:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Addition Reactions: The isocyano group can participate in addition reactions with various nucleophiles, leading to the formation of new carbon-nitrogen bonds.

Scientific Research Applications

1-Fluoro-2-isocyano-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique functional groups make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyano-4-(trifluoromethyl)benzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, often through the formation of covalent bonds with nucleophilic residues.

    Pathways Involved: The pathways involved in its action depend on the specific application and target. For example, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

1-Fluoro-2-isocyano-4-(trifluoromethyl)benzene can be compared with other similar compounds:

    Similar Compounds: Examples include 1-Fluoro-4-(isocyanomethyl)benzene and 1-Isocyano-3-(trifluoromethoxy)benzene.

Properties

IUPAC Name

1-fluoro-2-isocyano-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERACXZQBAAWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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